3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid
Description
Chemical Structure and Properties The compound "3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid" (hereafter referred to as Compound 7) is a coumarin derivative with a benzyloxy substituent at position 7, methyl groups at positions 4 and 8, and a propanoic acid side chain at position 3 of the chromen-2-one core. Its molecular formula is $ \text{C}{22}\text{H}{22}\text{O}_6 $, with a molecular weight of 382.41 g/mol. The compound is synthesized via NaOH hydrolysis of a 7-hydroxycoumarin ester intermediate, yielding an 85% product with a melting point of 232–233°C and an Rf value of 0.23 (CHCl₃:CH₃OH:CH₃NH₂ = 80:18:2) .
Spectral Characterization
¹H NMR (300 MHz, DMSO-$ d_6 $) data confirms the structure: δ 12.15 (s, 1H, COOH), 7.42–7.30 (m, 5H, benzyl aromatic protons), 6.84 (s, 1H, H-5), 5.14 (s, 2H, OCH₂Ph), 2.93 (t, 2H, CH₂COOH), 2.63 (t, 2H, CH₂), 2.38 (s, 3H, 8-CH₃), 2.28 (s, 3H, 4-CH₃) .
Properties
IUPAC Name |
3-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-16-8-10-18(25-12-15-6-4-3-5-7-15)14(2)20(16)26-21(24)17(13)9-11-19(22)23/h3-8,10H,9,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATYKOYUMSKHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the chromenone is replaced by a benzyloxy group using benzyl bromide and a base such as potassium carbonate.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets. The benzyloxy group and chromenone core are crucial for binding to enzymes or receptors, leading to modulation of their activity. The propanoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Coumarin-Based Compounds
Table 1: Comparative Data for Coumarin Derivatives
| Compound Name (Substituent at Position 7) | Yield (%) | Melting Point (°C) | Rf Value | Molecular Weight (g/mol) | Key Substituent Features |
|---|---|---|---|---|---|
| Compound 7 (Benzyloxy) | 85 | 232–233 | 0.23 | 382.41 | Aromatic, moderate size |
| Compound 6 (Prop-2-ynyloxy) | 87 | 190–191 | 0.23 | 344.34 | Linear, alkyne group |
| Compound 8 (Pyridin-4-ylmethoxy) | 71 | 277–278 | 0.19 | 383.39 | Heteroaromatic, polar |
| Compound 9 (Naphthalen-2-ylmethoxy) | 72 | 265–266 | 0.18 | 432.47 | Polyaromatic, bulky |
| Compound 14 (Anthracen-9-ylmethoxy) | 77 | 190–191 | 0.27 | 456.49 | Extended polyaromatic |
| Compound 15 (Biphenyl-2-ylmethoxy) | 90 | 87–88 | 0.27 | 458.49 | Biphenyl, hydrophobic |
Key Observations
Substituent Size and Melting Points: Bulkier substituents (e.g., naphthalen-2-ylmethoxy in Compound 9) correlate with higher melting points (265–266°C), suggesting enhanced crystalline stability. In contrast, the biphenyl derivative (Compound 15) has a remarkably low melting point (87–88°C), likely due to reduced symmetry . Compound 7 exhibits a moderate melting point (232–233°C), reflecting a balance between aromatic stacking (benzyl group) and flexibility (propanoic acid chain).
Chromatographic Behavior (Rf Values) :
- Polar substituents, such as the pyridin-4-ylmethoxy group in Compound 8, result in lower Rf values (0.19 vs. 0.23 for Compound 7), indicating increased polarity and stronger interactions with the stationary phase .
- Hydrophobic groups (e.g., biphenyl in Compound 15) show higher Rf values (0.27), consistent with reduced polarity .
The benzyloxy group in Compound 7 may offer intermediate efficacy compared to smaller (prop-2-ynyloxy) or bulkier (anthracen-9-ylmethoxy) substituents, as aromatic interactions are critical for target binding .
Electronic and Steric Effects
- Electron-Withdrawing vs.
- Steric Hindrance : Bulky substituents (e.g., naphthalen-2-ylmethoxy) may limit membrane permeability but improve target specificity. The benzyloxy group in Compound 7 strikes a balance between bulk and bioavailability .
Biological Activity
3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid, a derivative of the coumarin family, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C23H24O5 |
| Molecular Weight | 380.44 g/mol |
| IUPAC Name | This compound |
The presence of the benzyloxy group is significant as it may enhance the compound's lipophilicity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Activity : The chromone core can participate in redox reactions, contributing to its ability to scavenge free radicals.
- Cell Signaling Modulation : The compound may interact with various receptors and signaling pathways, influencing cellular responses related to growth and apoptosis.
Anti-inflammatory Properties
Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown that they can inhibit the production of pro-inflammatory cytokines in vitro. The specific activity of this compound remains to be fully elucidated but is expected to follow similar patterns due to its structural characteristics.
Antioxidant Effects
The antioxidant potential of coumarins is well-documented. The presence of hydroxyl groups in the structure enhances the ability to donate electrons and neutralize reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress-related damage.
Anticancer Activity
Preliminary studies have suggested that coumarin derivatives can induce apoptosis in cancer cells. For example, structural analogs have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of coumarin derivatives similar to this compound:
- Study on Enzyme Inhibition : A study found that certain coumarin derivatives exhibited inhibitory effects on acetylcholinesterase (AChE) with IC50 values ranging from 8.80 µM to higher concentrations depending on the substituents present . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity Assessment : Research demonstrated that specific coumarins could reduce oxidative stress markers in cellular models by up to 50%, indicating robust antioxidant capabilities.
- Anti-inflammatory Mechanisms : In vitro studies have shown that coumarin derivatives can significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a strong anti-inflammatory response .
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is provided:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-coumarin | C10H7ClO2 | Known for fluorescence properties |
| 7-Hydroxycoumarin | C9H6O3 | Exhibits strong antioxidant activity |
| 4-Methylcoumarin | C10H9O2 | Studied for its antimicrobial properties |
This comparison illustrates how variations in substituents can significantly influence biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
